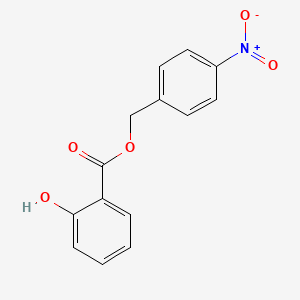

(4-nitrophenyl)methyl 2-hydroxybenzoate

Description

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)15(18)19/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSSFMAYGDWSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Nitrophenyl Methyl 2 Hydroxybenzoate Reactivity

Hydrolysis Reaction Pathways of (4-nitrophenyl)methyl 2-hydroxybenzoate

The hydrolysis of this compound involves the cleavage of the ester bond, a reaction that can be catalyzed by acids, bases, or enzymes. The presence of the ortho-hydroxyl group on the benzoate (B1203000) moiety introduces the potential for intramolecular catalytic effects, influencing the reaction pathways.

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This converts the alkoxy group into a better leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the departure of the alcohol molecule ((4-nitrophenyl)methanol).

Deprotonation: Finally, a water molecule removes a proton from the carbonyl oxygen of the protonated carboxylic acid to regenerate the acid catalyst and form the final carboxylic acid product (2-hydroxybenzoic acid). libretexts.org

For esters containing a tertiary alkyl group, an alternative SN1 mechanism can occur after the initial protonation of the carbonyl oxygen, involving the formation of a stable carbocation. chemistrysteps.com However, for this compound, the primary benzylic alcohol leaving group suggests the standard acyl-oxygen cleavage mechanism is more likely.

The rate of acid-catalyzed hydrolysis can be influenced by substituents on the aromatic rings. Studies on related esters often employ linear free-energy relationships to quantify these effects.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters like this compound. The irreversibility stems from the final deprotonation of the carboxylic acid product by the base. chemistrysteps.com

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the alkoxide ion ((4-nitrophenyl)methoxide) is eliminated as the leaving group.

A significant feature in the hydrolysis of salicylate (B1505791) esters, such as this compound, is the potential for intramolecular catalysis. The ortho-hydroxyl group can act as an intramolecular general base catalyst. Studies on aspirin (B1665792) (acetylsalicylic acid) have shown that the neighboring carboxylate group can facilitate hydrolysis. researchgate.netacs.org In the case of this compound, the phenoxide ion formed under basic conditions could potentially participate in the reaction, although direct nucleophilic attack by the phenoxide to form a cyclic intermediate is less favored than its role in general base catalysis. The solvent can also play a crucial role, with studies on methyl salicylate showing significant enthalpy-entropy compensation effects in different solvent mixtures. rsc.org

Enzymes, particularly esterases and lipases, are highly efficient biocatalysts for the hydrolysis of nitrophenyl esters. researchgate.net The release of the yellow p-nitrophenolate ion upon hydrolysis provides a convenient method for monitoring the reaction kinetics spectrophotometrically. semanticscholar.org

The kinetics of enzyme-catalyzed hydrolysis of nitrophenyl esters often follow the Michaelis-Menten model. chegg.com This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vₘₐₓ), and the Michaelis constant (Kₘ). The Michaelis-Menten equation is given by:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Kinetic parameters such as Vₘₐₓ and Kₘ can be determined experimentally by measuring the reaction rate at various substrate concentrations. For instance, in a study of an esterase (EstOF4), the kinetic parameters for the hydrolysis of various p-nitrophenyl esters were determined (Table 1). ucl.ac.be

Table 1: Kinetic Parameters for Hydrolysis of p-Nitrophenyl Esters by Esterase EstOF4 ucl.ac.be This table is interactive. You can sort and filter the data by clicking on the column headers.

| Substrate | Kₘ (mM) | Vₘₐₓ (U/mL) | k_cat (min⁻¹) | k_cat/Kₘ (min⁻¹·mM⁻¹) |

|---|---|---|---|---|

| p-Nitrophenyl acetate (B1210297) (pNC2) | - | - | - | - |

| p-Nitrophenyl butyrate (B1204436) (pNC4) | - | - | - | - |

| p-Nitrophenyl caproate (pNC6) | 60 | - | 329 | 5.5 |

| p-Nitrophenyl caprylate (pNC8) | - | - | - | - |

| p-Nitrophenyl caprate (pNC10) | - | - | - | - |

| p-Nitrophenyl laurate (pNC12) | - | - | - | - |

Note: Some values were not provided in the source material.

The catalytic efficiency of an enzyme for a particular substrate is often expressed as the ratio k_cat/Kₘ. ucl.ac.be Studies have shown that factors such as pH, temperature, and the presence of organic solvents can significantly affect the kinetic parameters of enzyme-catalyzed hydrolysis of nitrophenyl esters. miracosta.edupsu.edu

Enzymes exhibit a high degree of substrate specificity. For esterases and lipases acting on nitrophenyl esters, this specificity is often related to the length of the acyl chain. ucl.ac.be For example, some enzymes show a preference for short-chain esters, while others are more active towards longer-chain substrates. iaea.org

The binding of the substrate to the enzyme's active site is a critical step in catalysis. In many hydrolases, a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) is responsible for the catalytic activity. semanticscholar.org The nucleophilic residue of the triad (often serine) attacks the carbonyl carbon of the ester, forming a covalent acyl-enzyme intermediate. This is followed by the hydrolysis of this intermediate to release the carboxylic acid and regenerate the free enzyme.

Studies using Hammett and Taft linear free-energy relationships have been employed to investigate the electronic and steric effects of substituents on the rate of enzymatic hydrolysis of nitrophenyl esters. researchgate.net These studies provide insights into the transition state of the reaction and the nature of enzyme-substrate interactions. semanticscholar.org

Enzyme-Mediated Hydrolysis of Nitrophenyl Esters

Nucleophilic Acyl Substitution Studies on this compound

Nucleophilic acyl substitution is a fundamental reaction of esters. In the context of this compound, this involves the attack of a nucleophile on the carbonyl carbon, leading to the displacement of the (4-nitrophenyl)methoxide leaving group.

Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl X-substituted-2-methylbenzoates, have provided valuable information on the mechanism of nucleophilic acyl substitution. psu.edu These reactions have been shown to proceed through a stepwise mechanism involving a tetrahedral intermediate. The rate-determining step can vary depending on the nature of the nucleophile and the substituents on the ester. psu.edukoreascience.kr

The Brønsted-type plot, which correlates the rate constant with the basicity of the nucleophile, is a useful tool for elucidating the reaction mechanism. A linear Brønsted plot with a β_nuc value between 0.66 and 0.82 for the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates suggests that the reaction proceeds through a stepwise mechanism where the departure of the leaving group is the rate-determining step. psu.edu

The presence of the ortho-hydroxyl group in this compound can influence the reactivity in nucleophilic substitution reactions. Intramolecular hydrogen bonding or participation of the hydroxyl group could affect the stability of the ground state and the transition state, thereby altering the reaction rate and mechanism compared to analogues without this group.

Influence of Nucleophile Structure on Reaction Rates and Selectivity

The rate and selectivity of the cleavage of this compound are highly dependent on the structure of the attacking nucleophile. In nucleophilic substitution reactions at the carbonyl carbon, stronger nucleophiles generally lead to faster reaction rates. The basicity of the nucleophile is a key factor; for a series of related nucleophiles, such as cyclic secondary amines, an increase in basicity typically correlates with an increase in the rate of reaction. psu.edu

Kinetic studies on analogous compounds, such as 4-nitrophenyl X-substituted-2-methylbenzoates, with a series of cyclic secondary amines have demonstrated this relationship. psu.edukoreascience.kr The reactivity follows the order of nucleophilicity, which is closely related to basicity. For instance, more basic amines exhibit larger second-order rate constants for aminolysis. This relationship can be quantified using the Brønsted equation, which relates the logarithm of the rate constant to the pKa of the conjugate acid of the nucleophile. Linear Brønsted-type plots with βnuc values between 0.66 and 0.82 have been observed for the aminolysis of similar esters, indicating a significant degree of bond formation between the nucleophile and the electrophilic center in the transition state. psu.edukoreascience.kr

The structure of the nucleophile, including steric hindrance around the nucleophilic atom, also plays a critical role. Bulky nucleophiles may approach the sterically shielded carbonyl carbon of the 2-hydroxybenzoate moiety more slowly, leading to decreased reaction rates compared to less hindered nucleophiles of similar basicity.

Table 1: Illustrative Rate Constants for Aminolysis of a Substituted 4-Nitrophenyl Benzoate This table is based on data for analogous compounds to illustrate the principle.

| Nucleophile (Amine) | pKa (Conjugate Acid in MeCN) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|

| Piperazine | 18.06 | 1.23 |

| Piperidine | 18.92 | 10.5 |

| Morpholine | 16.61 | 0.269 |

Stereoelectronic Effects in Ester Cleavage

Stereoelectronic effects are crucial in determining the pathway of ester cleavage. semanticscholar.org The mechanism of nucleophilic attack on the carbonyl group of this compound involves the formation of a tetrahedral intermediate. semanticscholar.org The stability and subsequent breakdown of this intermediate are governed by the spatial arrangement of orbitals and electron pairs.

For an efficient reaction to occur, the nucleophile must approach the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle (approximately 107°), which allows for optimal overlap between the nucleophile's HOMO and the carbonyl group's π* LUMO. As the tetrahedral intermediate forms, the geometry changes from trigonal planar to tetrahedral. The subsequent collapse of this intermediate to form products is also under stereoelectronic control. The departure of the leaving group, the (4-nitrophenoxy)methyl group, is facilitated when one of the lone pairs on the oxygen of the former carbonyl group is oriented anti-periplanar to the C-O bond being broken. This alignment allows for the smooth donation of electron density into the σ* orbital of the leaving group, weakening the bond and promoting its cleavage. semanticscholar.org

Linear Free-Energy Relationships in this compound Reactions

Linear free-energy relationships (LFERs) are powerful tools used to elucidate reaction mechanisms by systematically correlating changes in reaction rates or equilibrium constants with changes in the structure of the reactants. nih.govic.ac.uk Equations developed by Hammett and Taft are fundamental to this approach. nih.gov

Hammett Equation Applications for Electronic Effects

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the influence of meta- and para-substituents on the reactivity of an aromatic ring. wikipedia.org In the context of this compound, this equation can be applied to study the effect of substituents on the 2-hydroxybenzoate (acyl) portion of the molecule.

The reaction constant, ρ (rho), indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which stabilize a buildup of negative charge in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (which stabilize a positive charge). wikipedia.org For the nucleophilic attack on the carbonyl carbon, a negative charge develops on the carbonyl oxygen in the transition state. Therefore, reactions like hydrolysis are typically characterized by a positive ρ value. ic.ac.uk

Studies on the hydrolysis of para-substituted 4-nitrophenyl benzoate esters show that electron-withdrawing substituents on the benzoate ring increase the rate of hydrolysis, consistent with a positive ρ value. semanticscholar.orgresearchgate.net Conversely, electron-donating groups decrease the rate. semanticscholar.org However, Hammett plots for such reactions can be nonlinear. koreascience.krresearchgate.net Nonlinearity may suggest a change in the rate-determining step (RDS). For example, with strongly electron-donating groups, the nucleophilic attack may be the RDS, while with strongly electron-withdrawing groups, the collapse of the tetrahedral intermediate could become rate-limiting. semanticscholar.orgresearchgate.net

Table 2: Hammett Substituent Constants (σp) and Illustrative Reaction Data

| Substituent (X) on Benzoate Ring | Hammett Constant (σp) | Relative Rate (log(kₓ/kн)) |

|---|---|---|

| -OCH₃ | -0.27 | -0.45 |

| -CH₃ | -0.17 | -0.28 |

| -H | 0.00 | 0.00 |

| -Cl | +0.23 | +0.35 |

| -CN | +0.66 | +0.88 |

| -NO₂ | +0.78 | +1.05 |

Taft Equation Applications for Steric Effects

The standard Hammett equation is generally not applicable to ortho-substituted systems, such as the 2-hydroxybenzoate moiety, because steric interactions between the substituent and the reaction center can obscure electronic effects. ic.ac.uk The Taft equation was developed to separate and quantify these effects. wikipedia.org

The Taft equation is expressed as: log(k/kCH₃) = ρσ + δEₛ. wikipedia.orgemerginginvestigators.org

σ * is the polar substituent constant, which reflects inductive and field effects.

ρ * is the reaction constant, indicating sensitivity to these polar effects.

Eₛ is the steric substituent constant, which quantifies the steric bulk of the substituent.

δ is the sensitivity of the reaction to steric effects.

Table 3: Selected Taft Polar (σ) and Steric (Eₛ) Substituent Constants*

| Substituent | Polar Constant (σ*) | Steric Constant (Eₛ) |

|---|---|---|

| H | +0.49 | +1.24 |

| CH₃ | 0.00 | 0.00 |

| C₂H₅ | -0.10 | -0.07 |

| i-C₃H₇ | -0.19 | -0.47 |

| t-C₄H₉ | -0.30 | -1.54 |

| C₆H₅CH₂ | +0.22 | -0.38 |

Correlation of Reactivity with Substituent Parameters

By combining electronic and steric parameters, a more complete understanding of reactivity can be achieved. For reactions involving substituted benzoates, reactivity is correlated with a combination of inductive, resonance, and steric effects. koreascience.kric.ac.uk

In cases where the standard Hammett equation fails due to through-resonance between a substituent and the reaction center, the Yukawa-Tsuno equation (log(k/k₀) = ρ(σ + r(σ⁺ - σ))) is often employed. This equation adds a term to account for the extent of resonance stabilization. Studies on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates have shown that while Hammett plots are nonlinear, Yukawa-Tsuno plots exhibit excellent linear correlations. psu.edukoreascience.kr This indicates that the nonlinearity in the Hammett plot is due to resonance stabilization of the ground state by electron-donating groups, rather than a change in the reaction mechanism. psu.edu

Therefore, to fully model the reactivity of a system like this compound, one must consider:

Inductive/Field Effects: Quantified by σ or σ* constants.

Resonance Effects: Addressed by modified substituent constants (σ⁺, σ⁻) or the Yukawa-Tsuno approach.

Steric Effects: Particularly for the ortho-hydroxy group, quantified by the Eₛ parameter in the Taft equation.

Transition State Analysis and Reaction Coordinate Studies for this compound Transformations

The transformation of this compound via nucleophilic acyl substitution proceeds through a high-energy transition state that leads to a tetrahedral intermediate. The structure and energy of this transition state are critical in determining the reaction rate.

Computational studies on analogous systems, like the alkaline hydrolysis of p-nitrophenyl acetate, show that the transition state involves significant bond formation to the incoming nucleophile and slight bond breaking of the carbonyl π-bond. nih.gov Solvent molecules often play a crucial role in stabilizing the developing charge in the transition state. nih.gov

For the reaction of this compound, the reaction coordinate would depict the change in free energy as the nucleophile approaches the ester. The first major energy barrier corresponds to the transition state for the formation of the tetrahedral intermediate. This intermediate resides in a local energy minimum. The subsequent breakdown of this intermediate involves a second transition state, leading to the final products (2-hydroxybenzoic acid or its conjugate base and (4-nitrophenyl)methanol).

The rate-determining step of the reaction is the one with the highest energy transition state. As discussed, this can vary. In many ester aminolysis or hydrolysis reactions, the formation of the tetrahedral intermediate (nucleophilic attack) is the rate-determining step. psu.edu However, if the leaving group is poor or the intermediate is significantly stabilized (e.g., by electron-withdrawing groups), the breakdown of the intermediate can become rate-limiting. semanticscholar.orgresearchgate.net The linear free-energy relationships discussed previously provide experimental evidence for the nature of the transition state and can signal a shift in the rate-determining step. koreascience.krsemanticscholar.org

Computational and Theoretical Chemistry Studies on 4 Nitrophenyl Methyl 2 Hydroxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. researchgate.netnih.govmdpi.com For (4-nitrophenyl)methyl 2-hydroxybenzoate, DFT would provide critical insights into its molecular orbitals, charge distribution, and the energetic landscape of its potential chemical transformations.

The electronic structure of this compound is governed by the interplay of the electron-withdrawing nitro group on the phenyl ring and the electron-donating hydroxyl group on the benzoate (B1203000) moiety. This arrangement is expected to create a significant dipole moment and influence the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic properties. nih.gov In related nitroaromatic compounds, the LUMO is often localized on the nitrophenyl ring, indicating its susceptibility to nucleophilic attack. Conversely, the HOMO is likely to have significant contributions from the electron-rich 2-hydroxybenzoate portion of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. chemrxiv.org For analogous molecules, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to determine these orbital energies. nih.govmdpi.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution across this compound. It is anticipated that the region around the nitro group would exhibit a strong negative potential (electron-rich), while the area near the hydroxyl proton and the ester linkage would show a positive potential (electron-poor). researchgate.net This polarization is a key determinant of intermolecular interactions and the sites of electrophilic and nucleophilic attack.

Table 1: Predicted Quantum Chemical Parameters for this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high, localized on the 2-hydroxybenzoate ring | Donates electrons in chemical reactions |

| LUMO Energy | Relatively low, localized on the 4-nitrophenyl ring | Accepts electrons in chemical reactions |

| HOMO-LUMO Gap | Moderately small | Indicates potential for chemical reactivity |

| Dipole Moment | Significant | Influences solubility and intermolecular forces |

Note: The values in this table are predictive and based on the analysis of structurally similar compounds.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the structure of transition states. For this compound, key reaction pathways for investigation would include ester hydrolysis and nucleophilic aromatic substitution.

Ester Hydrolysis: The hydrolysis of the ester linkage is a fundamental reaction. Computational studies on similar esters can elucidate the mechanism, which can proceed via either an acid-catalyzed or base-catalyzed pathway. DFT calculations would model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. The calculated activation energies for these steps would predict the reaction rate under different conditions.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution. Theoretical calculations could model the attack of a nucleophile on the carbon atoms of the nitrophenyl ring, leading to the formation of a Meisenheimer complex as a transition state or intermediate. The stability of this complex and the energy barrier to its formation would be key factors in determining the feasibility of such reactions.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govdtu.dk

For this compound, a key conformational feature is the dihedral angle between the two aromatic rings. Crystal structure analysis of the related compound, 4-nitrophenyl 2-methylbenzoate (B1238997), revealed two distinct molecules in the asymmetric unit with different dihedral angles (36.99° and 55.04°), indicating conformational flexibility. nih.govdoaj.org MD simulations could explore the full range of accessible conformations in solution and identify the most stable rotamers.

Solvent effects are critical to understanding the behavior of this compound in different media. MD simulations employing explicit solvent models can reveal how solvent molecules arrange around the solute and how this solvation shell influences the solute's conformation and reactivity. For instance, in polar solvents, hydrogen bonding between the solvent and the hydroxyl and nitro groups would be expected to play a significant role in stabilizing certain conformations.

Predictive Modeling of Reactivity and Selectivity in this compound Chemistry

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, utilizes computational descriptors to correlate a molecule's structure with its chemical or biological activity. core.ac.uk For this compound, DFT-derived descriptors could be used to predict its reactivity in various chemical transformations.

Key Reactivity Descriptors:

Electrophilicity Index (ω): This parameter, calculated from the HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. mdpi.com The presence of the nitro group is expected to impart a high electrophilicity index to this compound, suggesting it would be a good electrophile.

Nucleophilicity Index (N): Conversely, the nucleophilicity index would likely be lower due to the electron-withdrawing nature of the nitro group, although the hydroxyl group would contribute some nucleophilic character.

Local Reactivity Descriptors (Fukui Functions): These functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack within the molecule. For this compound, the Fukui functions would likely indicate that the carbonyl carbon and the aromatic carbons ortho and para to the nitro group are the primary electrophilic sites.

By developing QSAR models based on these and other descriptors for a series of related compounds, it would be possible to predict the reactivity and selectivity of this compound in various reactions, such as its susceptibility to hydrolysis or its potential as a substrate in enzyme-catalyzed reactions.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 4 Nitrophenyl Methyl 2 Hydroxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (4-nitrophenyl)methyl 2-hydroxybenzoate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the salicylate (B1505791) and nitrophenyl rings, as well as the methylene (B1212753) protons of the benzyl (B1604629) group and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents. For the salicylate moiety, the proton ortho to the hydroxyl group and the proton ortho to the ester group will exhibit characteristic downfield shifts. The protons on the 4-nitrophenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, with the protons ortho to the nitro group being significantly deshielded. The methylene protons (-CH₂-) would appear as a singlet, and its chemical shift would be influenced by the adjacent ester and nitrophenyl groups. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. rsc.orgdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 160-170 ppm. docbrown.info The carbon atoms of the aromatic rings will appear in the aromatic region (typically 110-160 ppm), with their specific shifts determined by the attached functional groups (hydroxyl, ester, nitro). The carbon bearing the nitro group and the carbon bearing the hydroxyl group will be significantly affected. The methylene carbon will have a signal in the aliphatic region.

Dynamic Studies: While specific dynamic studies on this compound are not widely reported, NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and intermolecular interactions. For instance, variable temperature NMR studies could provide insights into the rotation around the ester bond or the benzyl C-O bond. Furthermore, NMR techniques can be employed to study the kinetics of reactions involving this ester, such as its hydrolysis, by monitoring the appearance of product signals over time. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Salicylate-H3 | ~7.8-8.0 | dd | ~8.0, 1.5 |

| Salicylate-H4 | ~7.0-7.2 | t | ~8.0 |

| Salicylate-H5 | ~7.4-7.6 | t | ~8.0 |

| Salicylate-H6 | ~6.8-7.0 | d | ~8.0 |

| Salicylate-OH | Variable (broad) | s | - |

| Methylene-CH₂ | ~5.4 | s | - |

| Nitrophenyl-H2', H6' | ~8.2 | d | ~8.5 |

| Nitrophenyl-H3', H5' | ~7.6 | d | ~8.5 |

Predicted values are based on data for similar structures. docbrown.inforsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Salicylate-C=O | ~165 |

| Salicylate-C1 | ~118 |

| Salicylate-C2 | ~160 |

| Salicylate-C3 | ~119 |

| Salicylate-C4 | ~136 |

| Salicylate-C5 | ~120 |

| Salicylate-C6 | ~130 |

| Methylene-CH₂ | ~65 |

| Nitrophenyl-C1' | ~143 |

| Nitrophenyl-C2', C6' | ~128 |

| Nitrophenyl-C3', C5' | ~124 |

| Nitrophenyl-C4' | ~148 |

Predicted values are based on data for similar structures. rsc.orgdocbrown.info

Mass Spectrometry for Reaction Monitoring and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. It can also be a valuable tool for monitoring the progress of a chemical reaction.

Molecular Ion Peak and Fragmentation Pattern: In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would provide structural information. Key fragment ions would likely arise from the cleavage of the ester bond, leading to the formation of a salicylate fragment and a 4-nitrobenzyl fragment. The salicylate fragment could further lose CO to give a phenoxy radical cation. The 4-nitrobenzyl fragment is also expected to be a prominent peak. Further fragmentation of the aromatic rings would also be observed. docbrown.info

Reaction Monitoring: The synthesis of this compound, for example, by the reaction of salicylic (B10762653) acid with 4-nitrobenzyl bromide, can be monitored using mass spectrometry. researchgate.net By taking aliquots from the reaction mixture at different time intervals and analyzing them by MS, one can follow the disappearance of the starting materials and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion |

|---|---|

| 273 | [M]⁺ |

| 137 | [HOC₆H₄CO]⁺ |

| 121 | [HOC₆H₅]⁺ |

| 136 | [NO₂C₆H₄CH₂]⁺ |

| 106 | [C₆H₄CH₂]⁺ |

| 93 | [C₆H₅O]⁺ |

Predicted values are based on the fragmentation of similar structures. docbrown.info

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

A closely related compound, 4-nitrophenyl 2-methylbenzoate (B1238997), has been studied by X-ray crystallography, and its structure provides valuable insights into what can be expected for this compound. nih.gov The study revealed that the compound crystallizes with two independent molecules in the asymmetric unit, with a major conformational difference being the dihedral angle between the two aromatic rings. nih.gov For this compound, it is expected that the nitro group would be coplanar with the phenyl ring to which it is attached.

Intermolecular Interactions: The crystal packing is determined by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction, particularly involving the hydroxyl group of the salicylate moiety. This hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the ester and nitro groups can act as acceptors. These hydrogen bonds can lead to the formation of dimers or more extended chains and networks. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are also likely to play a significant role in stabilizing the crystal structure.

Table 4: Crystallographic Data for the Related Compound 4-Nitrophenyl 2-methylbenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.4748 (7) |

| b (Å) | 14.3608 (8) |

| c (Å) | 14.5944 (9) |

| V (ų) | 2405.0 (2) |

| Z | 8 |

Data from a study on a closely related compound. nih.gov

UV-Vis Spectroscopy for Kinetic Measurements and Chromogenic Applications

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. For this compound, the presence of two aromatic rings with chromophoric groups (nitro and hydroxyl) results in characteristic absorption bands in the UV region.

Kinetic Measurements: A significant application of UV-Vis spectroscopy in the context of this compound is for kinetic measurements, particularly for studying its hydrolysis. The hydrolysis of this compound would release 4-nitrophenol (B140041). 4-nitrophenol is a yellow compound with a strong absorbance in the visible region (around 400 nm) in its deprotonated form (4-nitrophenolate), which is favored at neutral or basic pH. semanticscholar.org By monitoring the increase in absorbance at this wavelength over time, the rate of the hydrolysis reaction can be accurately determined. This method is widely used to study the activity of enzymes that catalyze ester hydrolysis. semanticscholar.org

Chromogenic Applications: The release of the colored 4-nitrophenolate (B89219) upon hydrolysis makes this compound a potential chromogenic substrate. Chromogenic substrates are compounds that are colorless or have low absorbance at a particular wavelength, but produce a colored product upon reaction. This property is valuable in various biochemical assays, for example, in high-throughput screening for enzyme inhibitors, where a decrease in color formation indicates the inhibition of the enzyme.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and characterizing chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its various functional groups. The hydroxyl group (-OH) would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. The carbonyl group (C=O) of the ester would show a strong absorption band around 1700-1730 cm⁻¹. The nitro group (-NO₂) has two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. researchgate.netresearchgate.net The C-O stretching vibrations of the ester and the aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, so some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibration of the nitro group is typically a strong band in the Raman spectrum. The aromatic ring vibrations are also usually strong. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions, as water is a weak Raman scatterer.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Carbonyl (C=O) | C=O stretch | 1700-1730 |

| Nitro (-NO₂) | Asymmetric stretch | 1520-1560 |

| Nitro (-NO₂) | Symmetric stretch | 1345-1385 |

| Ester (C-O) | C-O stretch | 1250-1300 |

| Aromatic (C=C) | C=C stretch | 1450-1600 |

Predicted values are based on data for similar structures. researchgate.netresearchgate.net

Exploration of 4 Nitrophenyl Methyl 2 Hydroxybenzoate in Specialized Organic Synthesis and Material Science Research

Role as a Synthetic Intermediate for Novel Organic Compounds

Aromatic esters that incorporate nitro groups are recognized as valuable precursors for a wide range of organic molecules, including those with biological activities and complex natural products. The title compound, (4-nitrophenyl)methyl 2-hydroxybenzoate, is structurally primed to serve as a versatile synthetic intermediate.

The (4-nitrophenyl)methyl group, often referred to as a p-nitrobenzyl (PNB) group, is an excellent leaving group, making the ester susceptible to nucleophilic acyl substitution. This reactivity is central to its role in ester exchange (transesterification) and other derivatization reactions. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, facilitating attack by various nucleophiles.

In research concerning the synthesis of radiolabelled biomolecules, 4-nitrophenyl (PNP) activated esters have been shown to be superior synthons for acylation reactions. Studies comparing PNP esters to other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, have highlighted the favorable reaction kinetics and high yields associated with PNP systems. For instance, the esterification of acids with 4-nitrophenol (B140041) proceeds in very high yields, and the resulting activated esters are often crystalline, which simplifies their purification. This principle can be extended to this compound, where the salicylate (B1505791) moiety could be transferred to other alcohols, amines, or thiols, generating a library of new salicylate derivatives.

The general scheme for such a transesterification reaction would be:

This compound + R-OH (Alcohol) ⇌ R-2-hydroxybenzoate + (4-nitrophenyl)methanol

This reactivity is also harnessed in biocatalytic studies, where the release of a nitrophenolate species upon ester hydrolysis can be monitored spectrophotometrically, providing insights into enzyme kinetics.

Beyond simple derivatization, this compound serves as a bifunctional building block. The molecule possesses two key reactive sites for elaboration: the ester linkage and the nitro group.

Modification of the Nitro Group: The nitro functionality can be readily reduced to an amine (–NH2). This transformation opens up a vast array of subsequent chemical reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic compounds like azoxy compounds. The resulting aminobenzyl salicylate derivative would be a novel molecule with potential applications in medicinal chemistry and materials science.

Cleavage of the Ester: The p-nitrobenzyl ester can be cleaved under specific conditions (e.g., catalytic hydrogenation, which simultaneously reduces the nitro group) to liberate the salicylic (B10762653) acid carboxylic group for further reactions, while the benzyl (B1604629) alcohol is released.

These reactive handles allow for the strategic construction of more complex, functionalized molecules, where the salicylate core can be incorporated into larger scaffolds.

Interactive Table: Properties of Related Benzoate (B1203000) Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target |

|---|---|---|---|

| (4-nitrophenyl)methyl 2-methylbenzoate (B1238997) | C15H13NO4 | 271.27 | -CH3 at position 2 instead of -OH |

| 4-Nitrophenyl 2-methylbenzoate | C14H11NO4 | 257.24 | Direct ester link to nitrophenyl ring |

| (4-bromophenyl)methyl 2-hydroxybenzoate | C14H11BrO3 | 307.14 | -Br at para position instead of -NO2 |

| Methyl 2-hydroxybenzoate (Methyl Salicylate) | C8H8O3 | 152.15 | Methyl ester instead of p-nitrobenzyl ester |

Catalytic Applications and Catalyst Development Derived from this compound Derivatives

While there is no direct research on the catalytic uses of this compound itself, its derivatives hold potential in the field of catalysis. By chemically modifying the core structure, new ligands and catalysts could be developed.

A key synthetic transformation would be the reduction of the nitro group to an amine, yielding (4-aminophenyl)methyl 2-hydroxybenzoate. This resulting molecule, featuring an aniline-like moiety and a salicylate core, could serve as a ligand for transition metals. The amino group and the hydroxyl and carbonyl groups of the salicylate portion could act as coordination sites for metal ions. Such metal complexes could then be investigated for catalytic activity in various organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The specific spatial arrangement of these coordinating groups could lead to catalysts with unique selectivity.

Furthermore, the broader class of p-nitrophenyl esters has been instrumental in studying catalytic processes, particularly in biocatalysis. The enzymatic hydrolysis of various para-substituted 4-nitrophenyl benzoate esters has been used to probe the mechanisms of enzymes like trypsin and lipase. These studies use the release of 4-nitrophenol as a spectroscopic handle to understand how different electronic environments on the benzoate ring affect the rate of catalytic cleavage.

Advanced Material Precursor Research Involving this compound

The structure of this compound contains functionalities that are conducive to the design of advanced materials, including polymers and supramolecular assemblies.

To be used as a monomer for polymerization, a molecule typically needs to possess at least two reactive functional groups. This compound can be converted into a polymerizable monomer through straightforward chemical modifications.

For example, the hydroxyl group of the salicylate ring could be reacted with acryloyl chloride to introduce a polymerizable acrylate (B77674) group. Separately, the nitro group could be reduced to an amine. This would result in a monomer, (4-aminophenyl)methyl 2-(acryloyloxy)benzoate, which possesses a polymerizable vinyl group and a reactive amine. This type of monomer could be used in step-growth polymerization by reacting the amine with a di-acid chloride, or in chain-growth polymerization via the acrylate group. The resulting polymers would contain the salicylate and benzyl moieties as pendant groups, potentially imparting specific properties such as UV-protection or thermal stability to the material.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The structure of this compound is rich in features that can drive self-assembly.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. These groups can interact to form chains or more complex networks.

π-π Stacking: The two aromatic rings (the salicylate and the nitrophenyl ring) can engage in π-π stacking interactions, which would help to organize the molecules in the solid state or in solution.

Dipole-Dipole Interactions: The highly polar nitro group introduces a strong dipole moment into the molecule, leading to dipole-dipole interactions that can influence molecular packing.

Research on the crystal structure of the related compound 4-nitrophenyl 2-methylbenzoate reveals how these types of molecules pack in the solid state, often with multiple molecules in the asymmetric unit, highlighting the complexity of their intermolecular interactions. Similarly, studies on methyl 4-hydroxybenzoate (B8730719) have shown that its molecules are connected through extensive O-H⋯O hydrogen bonding, forming one-dimensional chains. The interplay of these various non-covalent forces in this compound could be exploited to design novel liquid crystals, gels, or other ordered soft materials.

Future Directions and Emerging Research Avenues for 4 Nitrophenyl Methyl 2 Hydroxybenzoate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitrophenyl esters, including (4-nitrophenyl)methyl 2-hydroxybenzoate, is well-suited for adaptation to continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, provides superior control over reaction parameters. The high surface-area-to-volume ratio in microreactors allows for more efficient heat transfer, enabling precise temperature control of exothermic reactions, which is crucial for managing reactions involving energetic nitro-aromatic compounds. researchgate.netyoutube.com This enhanced control can lead to higher yields, improved selectivity, and the suppression of unwanted side reactions that may occur in batch reactors. researchgate.net For the synthesis of this compound, a flow process could involve pumping solutions of salicylic (B10762653) acid and a suitable 4-nitrobenzyl halide or alcohol with a catalyst through a heated reactor coil, allowing for rapid optimization and production.

Automated synthesis platforms can be integrated with flow reactors to create "self-driving" chemistry labs. beilstein-journals.org These systems use algorithms to vary reaction conditions, analyze the output in real-time, and then use that data to inform the next set of experiments, rapidly identifying optimal synthetic pathways.

Potential Advantages of Flow Chemistry for Nitrophenyl Salicylate (B1505791) Synthesis:

| Feature | Benefit in Synthesizing this compound |

|---|---|

| Enhanced Heat Transfer | Improved safety and control for potentially exothermic nitration or esterification reactions. |

| Precise Control | Tighter control over reaction time, temperature, and stoichiometry, leading to higher purity and yield. |

| Scalability | Easier and more predictable scaling from laboratory to production scale by running the process for longer times. |

| Safety | Minimizes the accumulation of potentially hazardous intermediates, such as diazonium salts if used in synthesis. researchgate.net |

| Integration | Seamlessly combines reaction, work-up, and purification steps into a single continuous process. |

Advanced in situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the formation and transformation of this compound can be achieved through advanced in situ spectroscopic techniques. These methods allow researchers to monitor the reaction as it happens, providing a wealth of data that is often missed with traditional offline analysis.

In situ spectroscopy is a powerful tool for studying catalysts and surfaces under realistic conditions, providing real-time insights into the dynamic processes at play. numberanalytics.comyoutube.comresearchgate.net Techniques such as Raman and infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray absorption spectroscopy (XAS) can be coupled directly to reaction vessels, including continuous flow reactors. numberanalytics.comnih.govrsc.org

For the synthesis of this compound, one could use:

Raman or IR Spectroscopy: To track the disappearance of the carboxylic acid peak from salicylic acid and the appearance of the ester carbonyl peak in the product. nih.gov This allows for real-time conversion monitoring and kinetic analysis.

NMR Spectroscopy: On-line flow NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction stream, offering mechanistic insights. rsc.org Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can even be used to amplify signals for low-concentration species. nih.gov

X-ray Absorption Spectroscopy (XAS): If a metal catalyst is used for the esterification, operando XAS could be employed to study the electronic state and coordination environment of the catalyst's active sites during the reaction. numberanalytics.com

The data gathered from these techniques is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating reaction mechanisms with a high degree of certainty. youtube.com

Chemoinformatics and Machine Learning for Reactivity Prediction and Reaction Design

Chemoinformatics and machine learning (ML) are revolutionizing organic synthesis by providing tools to predict reaction outcomes and design optimal reaction conditions. researchgate.net These computational approaches leverage vast amounts of existing chemical data to build predictive models, moving chemistry from an empirical science to a more predictive one. beilstein-journals.orgacs.org

For the chemistry of this compound, ML models could be applied in several ways:

Reactivity Prediction: Algorithms can be trained on datasets of esterification reactions to predict the yield of this compound under a given set of conditions (e.g., catalyst, solvent, temperature). acs.org This can be extended to predict the reactivity of a wide range of substituted salicylates and benzyl (B1604629) derivatives.

Reaction Optimization: ML can guide the efficient exploration of the reaction space to find the optimal conditions for synthesis, minimizing the number of experiments required. digitellinc.com This is particularly useful when integrated with automated synthesis platforms.

Catalyst Design: Machine learning can assist in the de novo design of novel catalysts tailored for the specific transformation, potentially leading to more active and selective catalysts for salicylate esterification. digitellinc.com

Property Prediction: Chemoinformatics tools can predict various physicochemical properties of the target molecule based solely on its structure, which is crucial for designing molecules with specific characteristics. nih.gov

These models often use molecular representations like fingerprints or SMILES strings as inputs to learn the complex relationship between a molecule's structure and its reactivity. chemrxiv.org

Applications of Machine Learning in Nitrophenyl Salicylate Chemistry:

| Application Area | Specific Goal | Potential Impact |

|---|---|---|

| Synthesis Planning | Predict optimal conditions (catalyst, solvent, temp.) for esterification. beilstein-journals.org | Reduced experimental effort and faster route development. |

| Yield Prediction | Forecast the reaction yield for novel substrates. acs.org | Prioritization of promising synthetic targets. |

| Catalyst Discovery | Design new catalysts with enhanced activity and selectivity. digitellinc.com | More efficient and sustainable synthesis. |

| Property Modeling | Predict physicochemical properties of novel salicylate esters. nih.gov | Accelerated discovery of molecules with desired functions. |

Sustainable and Biocatalytic Transformations of Nitrophenyl Salicylates and Related Esters

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, use renewable feedstocks, and employ safer reagents. researchgate.net For nitrophenyl salicylates, future research will likely focus on developing more sustainable synthetic routes and exploring biocatalytic transformations.

One avenue is the use of solid acid catalysts for the esterification reaction, replacing traditional homogeneous catalysts like sulfuric acid. Solid catalysts are non-corrosive, easily separated from the reaction mixture, and can often be regenerated and reused, minimizing waste. google.com

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers another powerful approach. Hydrolase enzymes, such as lipases and esterases, are well-known for their ability to catalyze the formation and hydrolysis of ester bonds. researchgate.net These enzymes operate under mild conditions (neutral pH, room temperature), often with high chemo-, regio-, and stereoselectivity. The hydrolysis of salicylate esters by carboxylesterases is a known metabolic pathway. researchgate.net By reversing this process, for instance by carrying out the reaction in a non-aqueous solvent, these enzymes could be used for the efficient synthesis of this compound. This approach avoids harsh reagents and can significantly reduce the environmental impact of the synthesis.

Research in this area would involve screening for suitable enzymes, optimizing reaction conditions to favor synthesis over hydrolysis, and potentially immobilizing the enzyme on a solid support to facilitate reuse and integration into flow processes. The biosynthesis of salicylic acid itself in organisms like plants and bacteria provides a blueprint for how nature produces these valuable compounds, offering inspiration for novel biocatalytic cascades. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing (4-nitrophenyl)methyl 2-hydroxybenzoate, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via esterification of salicylic acid with 4-nitrophenol using phosphorus trichloride (PCl₃) as a catalyst. Key optimization steps include:

- Catalyst selection : PCl₃ enhances electrophilicity of the carbonyl group, promoting ester bond formation.

- Stoichiometry : A 1:1 molar ratio of salicylic acid to 4-nitrophenol minimizes side reactions.

- Reaction conditions : Anhydrous conditions (e.g., dry dichloromethane) and reflux at 40–50°C improve yield .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via recrystallization from ethanol.

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- FTIR-ATR : Key peaks include O–H stretch (~3200 cm⁻¹, broad), C=O ester (~1700 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹) .

- ¹H NMR : Expect aromatic protons (δ 7.5–8.3 ppm for nitrophenyl group) and a singlet for the ester methyl group (δ ~3.9 ppm).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 275 (C₁₄H₁₁NO₅) and fragment ions at m/z 139 (salicylate moiety) and 121 (nitrophenyl group) .

Advanced Research Questions

Q. What computational models are suitable for predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the electronic effects of the nitro group. For example:

- Nitro group role : The electron-withdrawing nitro substituent polarizes the aromatic ring, enhancing electrophilicity in Diels-Alder reactions.

- Transition state analysis : Simulate reaction pathways to identify energy barriers for cycloadduct formation, as demonstrated in analogous nitroaromatic systems .

- Validation : Compare theoretical results with experimental kinetics (e.g., HPLC monitoring of reaction progress).

Q. How does the nitro group influence the hydrolysis kinetics of this compound compared to non-nitrated aryl esters?

- Methodological Answer :

- Kinetic assays : Conduct pH-dependent hydrolysis studies (e.g., buffer solutions at pH 2–12) and quantify degradation via UV-Vis (λ_max ~400 nm for nitrophenolate ion).

- Mechanistic insight : The nitro group accelerates hydrolysis under alkaline conditions due to increased electrophilicity of the ester carbonyl. Compare with methyl salicylate (no nitro group), which hydrolyzes 10x slower at pH 10 .

- Data analysis : Fit kinetic data to pseudo-first-order models to determine rate constants (k_obs).

Q. What crystallographic challenges arise when determining the solid-state structure of nitro-substituted aryl esters like this compound?

- Methodological Answer :

- Crystal growth : Use slow evaporation from a 1:1 ethanol/acetone mixture to obtain single crystals.

- X-ray diffraction : The nitro group’s electron density can cause disorder; apply restraints during refinement. Compare with structurally similar compounds (e.g., N-(4-methylphenyl)-2-hydroxybenzamide, which exhibits planar aromatic stacking) .

- Validation : Check for R-factors <5% and validate hydrogen bonding (e.g., O–H···O interactions between hydroxyl and ester groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.